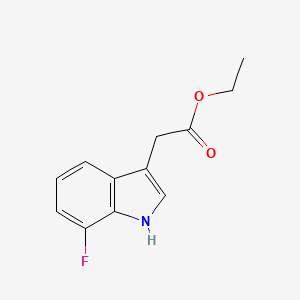

Ethyl 7-Fluoroindole-3-acetate

Beschreibung

Significance of Indole (B1671886) and Fluoroindole Core Structures in Chemical and Biological Sciences

The indole nucleus is a prominent heterocyclic scaffold found in a vast array of natural and synthetic molecules with substantial biological activity. nih.govrsc.org This structural motif is a fundamental component of many biochemical processes. nih.gov Tryptophan, an essential amino acid, contains an indole ring and serves as a precursor for numerous secondary metabolites, including tryptamine (B22526) and indole alkaloids. nih.gov In the realm of medicinal chemistry, indole derivatives are recognized for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. rsc.orgrjptonline.org

The introduction of a fluorine atom into the indole ring to create a fluoroindole core can significantly modify the molecule's physicochemical and biological properties. researchgate.net Fluorine's high electronegativity can alter the electron distribution within the indole ring, influencing intermolecular interactions. vulcanchem.com This strategic fluorination has led to the development of compounds with unique bioactivities. researchgate.net For instance, fluorinated indoles have been explored for their potential as antibacterial agents and their role in creating fluorinated biopolymers. rjptonline.orgfrontiersin.org The position of the fluorine atom on the indole ring is crucial, as it can impact the molecule's biological function. For example, 7-fluoroindole (B1333265) has been identified as a compound that can inhibit biofilm formation in certain bacteria. researchgate.net

Overview of Indole-3-acetate (B1200044) Analogs: Historical Context and Research Evolution

Indole-3-acetic acid (IAA) is the most prevalent naturally occurring plant hormone of the auxin class and has been extensively studied by plant physiologists. wikipedia.org It plays a critical role in various aspects of plant growth and development, such as cell division and elongation. biorxiv.org The discovery of IAA and its inactive analogs in different types of algae dates back to the 1960s and 1980s. frontiersin.org

The foundational understanding of IAA has spurred the synthesis and investigation of numerous analogs to explore their biological activities and potential applications. Research has evolved to create a diverse library of indole-3-acetate derivatives with modifications to the indole ring and the acetate (B1210297) side chain. jst.go.jpresearchgate.net For example, the synthesis of chlorinated and fluorinated IAA analogs has been a significant area of research. jst.go.jptandfonline.com These synthetic auxins have been valuable as agrochemicals and as tools to study the auxin-signaling pathway. researchgate.net The development of these analogs has been driven by the desire to create compounds with enhanced or specific activities, such as improved root formation promotion or selective herbicidal action. jst.go.jpresearchgate.net

Research Rationale for Ethyl 7-Fluoroindole-3-acetate within the Fluoroindole Class

The specific research interest in this compound stems from the combined structural features of a 7-fluoroindole core and an ethyl acetate side chain. The rationale for investigating this particular compound is multifaceted.

The presence of a fluorine atom at the 7-position of the indole ring is of particular interest due to the observed biological activities of other 7-substituted indoles. For instance, 7-fluoroindole has demonstrated antivirulence properties against Pseudomonas aeruginosa. researchgate.net Furthermore, the substitution at the 7-position can influence the spectroscopic properties of the indole ring system. researchgate.net

The ethyl acetate group at the 3-position is a common modification of the parent indole-3-acetic acid. This esterification is often employed to modulate the compound's lipophilicity, which can in turn affect its solubility and ability to permeate cell membranes. This can be a critical factor in the context of developing biologically active molecules. The synthesis of this compound is part of a broader effort to create novel indole derivatives for potential use in medicinal chemistry and as probes for studying biological systems. nih.gov

Interactive Data Tables

Below are interactive tables summarizing key information about the compounds discussed in this article.

Table 1: Physicochemical Properties of Selected Indole Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|

| Indole-3-acetic acid | C₁₀H₉NO₂ | 175.18 |

| 7-Fluoroindole-3-acetic acid | C₁₀H₈FNO₂ | 195.17 |

| This compound | C₁₂H₁₂FNO₂ | 221.23 |

| 4-Trifluoromethylindole-3-acetic acid | C₁₁H₈F₃NO₂ | 243.18 |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Indole |

| Fluoroindole |

| Tryptophan |

| Tryptamine |

| Indole-3-acetic acid (IAA) |

| 7-Fluoroindole |

| 7-Fluoroindole-3-acetic acid |

| 4-Trifluoromethylindole-3-acetic acid |

| 5,6-Difluoroindole-3-acetic acid |

| 4-Chloroindole-3-acetic acid |

| 4-Methylindole-3-acetic acid |

| Indole-3-tetrazole |

| Picloram |

| 2,4-D |

| 5-Fluoroindole-3-acetic acid |

| 3-Methylene-2-oxindole |

| 6-Fluoroindole-3-acetic acid |

| 7-Azaindole-3-acetic acid |

| 5-Fluoroindole (B109304) |

| 6-Fluoroindole (B127801) |

| 5-Fluoro-3-methylindole |

| N-acetyl-L-tryptophanamide (NATA) |

| 5-Fluoro-N-acetyl-L-tryptophanamide (5FNATA) |

| 3-Methylindole (Skatole) |

| 2-Fluorobenzene amide |

| Tert-butyl acrylate |

| Methylthio ethyl acetate |

| Hydrazine hydrate |

| Raney nickel |

| 5-Fluorooxindole |

| 3-Indoleacetonitrile |

| 7-Methylindole (B51510) |

| 7-Nitroindole |

| 5-Chloro-2-methylindole |

| 7-Methylindole-3-carboxaldehyde |

| 5-Methylindole |

| Indole-3-acetamide |

| Indole-3-propionic acid |

| 4-Benzyloxyindole |

| 5-Benzyloxyindole |

| 5-Iodoindole |

| 2-Heptyl-3-hydroxy-4(1H)-quinolone |

| Pyocyanin |

| Rhamnolipid |

| Pyoverdine |

| Pyochelin |

| N1-benzyl-5-fluorobenzene-1,2-diamine |

| HOBt hydrate |

| EDCl |

| 5-Fluoroindole-2-carboxylic acid |

| SOCl₂ |

| SnCl₄ |

| 6-Fluoro-2-((7-fluoro-1H-indol-3-yl)methyl)-1H-benzo[d]imidazole |

| 2-(6-Fluoro-2-((7-fluoro-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl)ethan-1-ol |

| 6-Fluoro-2-((7-fluoro-1H-indol-3-yl)methyl)-1-(pyridin-3-ylmethyl)-1H-benzo[d]imidazole |

| (5-Fluoro-1H-indol-2-yl)(7-fluoro-1H-indol-3-yl)methanone |

| Minghui 63 |

| Rb17 |

| Mudanjiang 8 |

| Zhonghua 11 |

| IAA-Asp |

Structure

3D Structure

Eigenschaften

Molekularformel |

C12H12FNO2 |

|---|---|

Molekulargewicht |

221.23 g/mol |

IUPAC-Name |

ethyl 2-(7-fluoro-1H-indol-3-yl)acetate |

InChI |

InChI=1S/C12H12FNO2/c1-2-16-11(15)6-8-7-14-12-9(8)4-3-5-10(12)13/h3-5,7,14H,2,6H2,1H3 |

InChI-Schlüssel |

JLVWAIDILDMPQZ-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)CC1=CNC2=C1C=CC=C2F |

Herkunft des Produkts |

United States |

Chemical Reactivity and Transformations of Ethyl 7 Fluoroindole 3 Acetate and Its Analogs

Electrophilic Aromatic Substitution (EAS) on the Indole (B1671886) Nucleus

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (EAS). bhu.ac.inyoutube.com The pyrrole (B145914) ring portion of the indole is more reactive than the benzene (B151609) ring. youtube.com

Regioselectivity at C-3 and C-2 Positions in Fluoroindoles

Electrophilic attack on the indole nucleus preferentially occurs at the C-3 position. bhu.ac.inyoutube.com This regioselectivity is attributed to the greater stability of the cationic intermediate formed when the electrophile attacks the C-3 position, as the positive charge can be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene ring. stackexchange.com In contrast, attack at the C-2 position leads to a less stable intermediate where the benzene ring's aromaticity is compromised. stackexchange.com

While C-3 substitution is the general rule, the presence of substituents on the indole ring can influence the regioselectivity. In cases where the C-3 position is blocked, electrophilic substitution can occur at the C-2 position. Furthermore, under strongly acidic conditions that lead to the protonation of C-3, electrophilic attack may be directed to the C-5 position of the benzene ring. youtube.com

Classic examples of electrophilic aromatic substitution reactions on indoles that demonstrate this regioselectivity include the Mannich, Vilsmeier-Haack, and Pictet-Spengler reactions.

Mannich Reaction: This reaction introduces an aminomethyl group onto the indole ring, typically at the C-3 position, by reacting the indole with formaldehyde (B43269) and a secondary amine. ekb.eg

Vilsmeier-Haack Reaction: This reaction is a mild method for the formylation of electron-rich aromatic rings, including indoles. organic-chemistry.orgijpcbs.com The reaction of an indole with a Vilsmeier reagent (formed from a substituted amide like dimethylformamide and phosphorus oxychloride) results in the formation of a 3-formylindole. youtube.comwikipedia.org

Pictet-Spengler Reaction: This reaction involves the cyclization of a β-arylethylamine, such as tryptamine (B22526), with an aldehyde or ketone in the presence of an acid catalyst to form a tetrahydro-β-carboline. nih.govnih.gov The initial step is an electrophilic attack by the iminium ion on the C-2 or C-3 position of the indole ring. nih.gov

Influence of Fluorine Substitution on Reactivity Profile

The introduction of a fluorine atom onto the indole nucleus, as in Ethyl 7-Fluoroindole-3-acetate, influences the ring's reactivity towards electrophiles. Fluorine is an electronegative atom and exerts a strong electron-withdrawing inductive effect (-I). researchgate.net This effect reduces the electron density of the aromatic ring, thereby deactivating it towards electrophilic attack compared to an unsubstituted indole. mdpi.commdma.ch

The presence of an electron-withdrawing group, such as a trifluoromethyl group, has been shown to make the indole molecule less reactive towards electrophiles. mdpi.com Similarly, the fluorine atom in 7-fluoroindole (B1333265) is expected to decrease the rate of electrophilic aromatic substitution reactions.

Acid-Catalyzed Reactions and Intermediates

Indoles are known to be sensitive to acidic conditions. youtube.com In the presence of strong acids, the indole nucleus can be protonated. Protonation predominantly occurs at the C-3 position, forming a thermodynamically stable 3H-indolium cation. stackexchange.com This intermediate is stabilized by the retention of the benzene ring's aromaticity and the delocalization of the positive charge onto the nitrogen atom. stackexchange.com

The formation of this indolium cation is a key step in many acid-catalyzed reactions of indoles. wikipedia.org For example, the Fischer indole synthesis, a classic method for preparing indoles, proceeds through an acid-catalyzed intramolecular cyclization of a phenylhydrazone. wikipedia.orgbyjus.comthermofisher.com The mechanism involves the formation of an enamine tautomer, which, after protonation, undergoes a mdpi.commdpi.com-sigmatropic rearrangement. The resulting diimine then cyclizes and eliminates ammonia (B1221849) to form the aromatic indole ring. wikipedia.org

The general mechanism for electrophilic aromatic substitution on an aromatic ring involves the initial attack of the electrophile to form a resonance-stabilized carbocation intermediate, often referred to as an arenium ion or sigma complex. uomustansiriyah.edu.iqlkouniv.ac.inmasterorganicchemistry.com This is the slow, rate-determining step of the reaction. lkouniv.ac.inmasterorganicchemistry.com In the second step, a base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring. uomustansiriyah.edu.iqlkouniv.ac.inmasterorganicchemistry.com

Reactions of the Acetate (B1210297) Moiety

The ethyl acetate group at the C-3 position of this compound can undergo reactions typical of esters.

Hydrolysis of the Ester to the Corresponding Carboxylic Acid

The ethyl ester of an indole-3-acetic acid can be hydrolyzed to the corresponding carboxylic acid. frontiersin.orgresearchgate.net This transformation is typically achieved by treating the ester with a base, such as sodium hydroxide, followed by acidification. frontiersin.org This reaction is a fundamental step in the synthesis of many indole-3-carboxylic acid derivatives.

Table 1: Hydrolysis of Indole Esters

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| Ethyl indole-3-acetate (B1200044) | 1. NaOH (aq) 2. HCl | Indole-3-acetic acid | frontiersin.org |

This is an interactive data table. The information is based on general procedures for ester hydrolysis.

Transesterification Reactions

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. This reaction is typically catalyzed by an acid or a base. scielo.br For this compound, a transesterification reaction would involve reacting the ethyl ester with a different alcohol in the presence of a suitable catalyst to form a new ester.

The acid-catalyzed mechanism for transesterification involves the protonation of the carbonyl oxygen of the ester, which makes the carbonyl carbon more electrophilic. scielo.br The new alcohol then attacks this electrophilic carbon, leading to a tetrahedral intermediate. Subsequent elimination of ethanol (B145695) yields the new ester and regenerates the acid catalyst. scielo.br

Transformations Involving the Fluorine Atom

The presence of a fluorine atom at the C7 position of the indole ring in this compound is a critical determinant of its chemical behavior. This section explores the electronic influence of this halogen on the reactivity of the indole scaffold and considers the potential for chemically modifying the C-F bond itself.

Fluorine's Impact on Indole Ring Reactivity

The introduction of a fluorine atom into an organic molecule significantly alters its physicochemical properties, and its placement on the indole ring is no exception. Fluorine is the most electronegative element, and its strong electron-withdrawing nature, primarily through an inductive effect (-I), has a profound impact on the electron distribution within the indole's aromatic system. tandfonline.com

The indole ring is inherently electron-rich and typically prone to electrophilic substitution, with reactions favoring the C3 position. However, the fluorine atom at C7 deactivates the benzene portion of the indole core towards electrophilic attack. This deactivation stems from the inductive withdrawal of electron density, which reduces the nucleophilicity of the ring system. tandfonline.comresearchgate.net Consequently, reactions that might otherwise proceed at various positions on the benzene ring are rendered more difficult. The presence of an electron-withdrawing group on the indole ring can lower its reactivity, requiring more forceful conditions or longer reaction times for certain transformations. researchgate.net

Furthermore, the C-F bond can participate in unique non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, which can influence conformational preferences and interactions with reagents or catalysts. The substitution of hydrogen with fluorine is also a common strategy to block sites of metabolic oxidation, as the C-F bond is significantly stronger than a C-H bond, making it more resistant to cleavage by metabolic enzymes like cytochrome P450. daneshyari.comencyclopedia.pub

| Property | Effect of Fluorine Substitution | Underlying Cause |

|---|---|---|

| Electronic Nature | Increases electron-withdrawing character of the benzene ring. | High electronegativity of fluorine (Inductive Effect). tandfonline.com |

| Reactivity to Electrophiles | Deactivates the benzene ring towards electrophilic substitution. researchgate.net | Reduced electron density and nucleophilicity. |

| Bond Stability | C-F bond is stronger and more stable than a C-H bond. | Higher bond dissociation energy. |

| Metabolic Stability | Often blocks metabolic oxidation at the site of substitution. daneshyari.comencyclopedia.pub | Resistance of the C-F bond to enzymatic cleavage. |

Potential for Further Fluorination or Defluorination Studies

The existing C7-fluoro substituent opens avenues for specialized chemical transformations. While direct C-H fluorination of indoles has been developed using various reagents, the presence of the fluorine in this compound would direct further electrophilic fluorination towards the more electron-rich positions of the pyrrole ring, assuming the C3 position is blocked or less reactive. researchgate.net

Conversely, defluorination or nucleophilic aromatic substitution (SNAr) at the C7 position represents a potential pathway for derivatization, although this is generally challenging on an unactivated aromatic ring. Such reactions typically require harsh conditions or the presence of strong electron-withdrawing groups positioned ortho or para to the fluorine atom to sufficiently activate the ring for nucleophilic attack.

More sophisticated strategies could involve transition-metal-catalyzed reactions. For example, nickel-catalyzed defluorinative coupling reactions have been reported, which could potentially be adapted to couple the C7 position of the indole with other fragments. daneshyari.com Another approach could involve a directed ortho-metalation, where a directing group on the indole nitrogen could guide a metal to the C7 position, facilitating subsequent functionalization that displaces the fluorine atom.

Advanced Chemical Transformations and Derivatization

Beyond reactions involving the fluorine atom, the this compound scaffold is amenable to a variety of advanced chemical transformations that allow for the construction of more complex molecular architectures.

Functionalization of the Indole Core (e.g., N-alkylation, C7-derivatization)

N-Alkylation: The indole nitrogen (N1) is a key site for functionalization. The N-H bond can be readily deprotonated with a suitable base, and the resulting indolide anion can react with various electrophiles. N-alkylation is a common transformation used to introduce a wide range of substituents. mdpi.com Modern catalytic methods, including iron-catalyzed "borrowing hydrogen" transformations with alcohols, offer sustainable alternatives to traditional alkylation with alkyl halides. nih.gov Interestingly, reaction conditions can be tuned to achieve chemoselectivity; for instance, three-component Mannich-type reactions in aqueous microdroplets have been shown to favor N-alkylation, whereas the same reaction in bulk with a catalyst yields the C3-alkylation product. nih.gov

C7-Derivatization: Direct functionalization of the C7 position of an indole ring is historically challenging but crucial for accessing certain classes of biologically active molecules. nih.gov A powerful and versatile strategy involves an iridium-catalyzed C-H borylation. This method can be used to install a boronic ester at the C7 position. This transformation often proceeds through a one-pot C2/C7-diboronation followed by a selective palladium-catalyzed C2-protodeboronation, yielding the C7-boroindole. nih.govnih.gov This C7-boronated intermediate is exceptionally valuable as it can undergo a variety of subsequent cross-coupling reactions, such as Suzuki-Miyaura coupling to form C-C bonds (C7-arylation), or be converted into other functional groups like halides (C7-halo) or a hydroxyl group (C7-hydroxy). nih.govnih.gov

| Position | Transformation | Key Reagents/Catalysts | Potential Product |

|---|---|---|---|

| N1 | N-Alkylation | Base (e.g., NaH), Alkyl Halide; or Alcohol, Iron Catalyst. mdpi.comnih.gov | N-Alkyl-7-fluoroindole derivative. |

| C7 | C-H Borylation | Iridium Catalyst, Boron source (e.g., B2pin2). nih.govnih.gov | 7-Boryl-7-fluoroindole intermediate. |

| C7 | Suzuki-Miyaura Coupling | Palladium Catalyst, Aryl Halide/Boronic Acid. nih.gov | 7-Aryl-7-fluoroindole derivative. |

| C7 | Halogenation (from boryl) | Copper Halide (e.g., CuCl2, CuBr2). nih.gov | 7-Halo-7-fluoroindole derivative. |

| C7 | Hydroxylation (from boryl) | Oxidant (e.g., H2O2). nih.gov | 7-Hydroxy-7-fluoroindole derivative. |

Cycloaddition Reactions and Related Processes

Cycloaddition reactions are powerful tools for constructing cyclic, often polycyclic, systems in a single step. libretexts.org The indole scaffold, including fluorinated derivatives, can participate in such reactions, typically acting as the 2π-electron component. The electron-withdrawing C7-fluoro group in this compound would likely influence its reactivity in these transformations.

Computational studies have shown that fluorine substituents can significantly impact the energetics and outcomes of cycloaddition reactions through both inductive and conjugative effects. nih.govresearchgate.net For example, in a [4+2] Diels-Alder reaction, the fluorinated indole could act as the dienophile. Its reactivity would be dependent on the electronic nature of the diene partner.

A particularly relevant transformation is the (3+2) cycloaddition. Photocatalyzed dearomative (3+2) cycloadditions between indoles and vinyldiazo reagents have been developed to synthesize fused indoline (B122111) compounds. nih.gov Similarly, 1,3-dipolar cycloadditions between azomethine ylides (the 1,3-dipole) and an activated indole double bond can lead to complex heterocyclic systems like spirooxindoles. mdpi.com The N-H indole is often a required species for these reactions to proceed. nih.gov The electronic properties of the C7-fluoro-substituted indole would play a key role in modulating the rate and regioselectivity of such cycloadditions.

Mechanistic Insights into Biological Interactions of Fluoroindole 3 Acetate Derivatives

Molecular Recognition Studies of Phytohormone Analogs (Auxins)

The biological activity of auxin analogs is intimately linked to their ability to be recognized by specific cellular receptors. The precise three-dimensional shape and electronic configuration of these molecules are critical for initiating a physiological response.

Conformational Determinants of Auxin Activity

The auxin activity of indole-3-acetic acid (IAA) and its derivatives is governed by specific structural features. Structure-activity relationship (SAR) studies of indole (B1671886) acetic acid derivatives reveal that the carboxyl group is crucial for activity, while substitutions on the indole ring can modulate this activity youtube.com. The introduction of halogen atoms, such as fluorine, at different positions on the indole ring has a significant effect on the crystal structures and molecular stacking motifs rsc.org.

The fluorine atom at the 7-position of the indole ring in Ethyl 7-Fluoroindole-3-acetate is expected to influence the molecule's conformational properties. The high electronegativity of fluorine can alter the electron distribution within the aromatic ring system, potentially affecting its interaction with receptor binding sites. Studies on other fluorinated aromatic compounds have shown that fluorine substitution can favor specific conformers, which may be critical for biological activity rsc.org. For instance, in 2-fluorobenzaldehyde, the trans conformer (where the fluorine and oxygen are on opposite sides) is generally more stable rsc.org. While the specific conformational preferences of this compound require detailed structural analysis, the position of the fluorine atom is a key determinant of its three-dimensional structure and, consequently, its auxin activity.

| Structural Feature | Importance for Activity | Effect of 7-Fluoro Substitution |

|---|---|---|

| Indole Ring | Core scaffold providing the basic structure for receptor recognition. | Alters electronic properties and potential for π-π stacking interactions. rsc.org |

| Carboxylic Acid (or Ester) Side Chain | Essential for activity; acts as a proton donor/acceptor and interacts with key residues in the receptor pocket. youtube.com | The ethyl ester must be hydrolyzed to the free acid to be active. The fluorine atom can influence the acidity of the carboxyl group. |

| N-H group of Indole | Can act as a hydrogen bond donor. | The electronic influence of fluorine can modulate the hydrogen-bonding capability of the N-H group. |

Interactions with Putative Auxin Receptors

The primary mechanism of auxin perception involves a co-receptor system composed of TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins and Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors. nih.govnih.gov Auxin acts as a "molecular glue," promoting the interaction between these two protein families. nih.gov This binding event targets the Aux/IAA repressor for degradation via the proteasome, thereby releasing AUXIN RESPONSE FACTOR (ARF) transcription factors to regulate the expression of auxin-responsive genes. nih.gov

Different combinations of TIR1/AFB and Aux/IAA proteins can form co-receptor complexes with a wide range of auxin-binding affinities, allowing for differential sensing of the hormone. nih.gov The specific type of auxin present also influences these interactions. For example, the halogenated auxin 4-chloroindole-3-acetic acid (4-Cl-IAA) elicits a stronger response in certain tissues compared to IAA, a difference that is mediated by TIR1 receptors. nih.gov This suggests that halogen substitution can alter the binding affinity and specificity for different receptor components.

Studies on synthetic auxin analogs have further illuminated these interactions. A tetrazole-based analog of IAA was found to bind preferentially to the TIR1 receptor over its homolog AFB5. core.ac.uk Subsequent chlorination of this indole-3-tetrazole scaffold maintained the preference for TIR1 and improved binding affinity. core.ac.uk Based on these findings, it is highly probable that this compound, after conversion to its active acid form, interacts with the TIR1/AFB-Aux/IAA co-receptor complex. The 7-fluoro substitution likely modulates the binding kinetics and receptor preference, potentially leading to a distinct physiological response compared to the natural hormone IAA.

Engagement with Biological Pathways and Cellular Processes

Beyond their role as plant hormone mimics, indole derivatives exhibit a broad range of biological activities, including the modulation of key enzymes and signaling pathways involved in various cellular processes.

Modulation of Specific Receptors and Enzymes

The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis for numerous pharmaceutical agents with diverse pharmacological properties. rsc.org A significant area of investigation is the development of indole derivatives as protein kinase inhibitors. depositolegale.itmdpi.com Protein kinases are crucial enzymes that regulate a vast array of cellular processes, and their dysregulation is implicated in diseases like cancer. depositolegale.it

Several indole and azaindole derivatives have been developed as potent inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK-3β). depositolegale.itnih.govsemanticscholar.org For example, oxindole (B195798) derivatives, which are analogs of the natural product indirubin, show significant inhibitory potential towards GSK-3β. semanticscholar.org Given this established activity of the indole scaffold, it is plausible that fluoroindole-3-acetate derivatives could also function as modulators of specific protein kinases, representing a potential avenue for therapeutic development.

| Enzyme Class | Example | Potential Role of Indole Scaffold |

|---|---|---|

| Protein Kinases | CDKs, GSK-3β, Fyn | Acts as an ATP-competitive inhibitor by binding to the kinase active site. depositolegale.itnih.gov |

| Topoisomerases | - | Can interfere with DNA replication and repair processes. |

| P-glycoprotein | - | Modulation of this efflux pump can affect drug resistance. |

Investigation of Signal Transduction Pathways (e.g., EGFR, BRAF)

The Epidermal Growth Factor Receptor (EGFR) and BRAF kinase are key components of the RAS/MAPK signaling pathway, which is fundamental for regulating cell proliferation, differentiation, and survival. nih.gov Mutations that activate this pathway are common drivers of human cancers. nih.gov For instance, activating mutations in BRAF are found in a significant percentage of melanomas. nih.gov

BRAF mutations are categorized into three classes based on their mechanism of action. youtube.com Class 3 BRAF mutants have impaired kinase activity and are dependent on upstream RAS activation to signal. nih.gov In cancers with class 3 BRAF mutations, signaling can be driven by receptor tyrosine kinases like EGFR. nih.gov This makes the inhibition of upstream signaling components a viable therapeutic strategy for these tumors. nih.gov Downstream of EGFR, the PI3K/AKT/STAT3 pathway has also been shown to be a critical regulator of cellular processes in cancer. nih.govjcancer.org

Interaction with Genetic Material

The direct interaction of small molecules with genetic material is a critical aspect of their biological and toxicological profiles. Synthetic auxins, at high concentrations, have been associated with genotoxicity. An overdose of the synthetic auxin 2,4-D, for example, can induce the production of reactive oxygen species (ROS), leading to oxidative damage and nuclear DNA fragmentation. nih.gov

Small molecules can interact with DNA through several non-covalent mechanisms, including intercalation between base pairs, binding within the major or minor grooves, and electrostatic interactions with the phosphate (B84403) backbone. mdpi.combiointerfaceresearch.com Planar heterocyclic molecules, such as the indole ring system, have the potential to act as DNA intercalators. nih.gov For instance, certain fluoroquinolones, which are fluorinated heterocyclic compounds, are known to bind to DNA. researchgate.net The binding process can be studied using techniques like fluorescence spectroscopy, where the displacement of an intercalating dye like ethidium (B1194527) bromide indicates an interaction. mdpi.comnih.gov

While there are no specific studies on the interaction of this compound with DNA, its planar indole core suggests that such an interaction is theoretically possible. The nature of this potential interaction—whether through intercalation or groove binding—would depend on the molecule's specific stereoelectronic properties. The potential for genotoxicity, as observed with other synthetic auxins at high doses, warrants further investigation to fully characterize the biological profile of fluoroindole-3-acetate derivatives.

Antivirulence Mechanisms against Pathogenic Microorganisms

Indole derivatives, including fluorinated variants, have demonstrated significant potential as antivirulence agents by disrupting bacterial communication and behavior rather than killing the cells directly. This approach may reduce the selective pressure for antibiotic resistance.

Biofilm formation is a key virulence factor for many pathogenic bacteria, providing a protective matrix against antibiotics and host immune responses. Several studies have investigated the efficacy of indole derivatives in preventing biofilm formation in pathogens like Serratia marcescens and Pseudomonas aeruginosa. nih.govnih.gov Research has shown that various fluoroindoles, including 5-fluoroindole (B109304), 6-fluoroindole (B127801), and 7-fluoroindole (B1333265), can dose-dependently suppress biofilm formation. nih.govresearchgate.netfrontiersin.org This antibiofilm activity is often linked to the disruption of quorum sensing (QS), the cell-to-cell communication system that coordinates the expression of virulence genes and biofilm development. nih.govnih.gov For example, Indole-3-acetic acid (IAA) has been shown to be an effective antibiofilm agent against P. aeruginosa, leading to a disintegrated biofilm matrix. nih.gov

Quorum sensing (QS) regulates the production of numerous virulence factors that are crucial for bacterial pathogenesis. nih.gov Fluoroindole derivatives have been identified as potent inhibitors of QS systems. In Serratia marcescens, compounds such as 5-fluoroindole, 6-fluoroindole, and 7-fluoroindole have been shown to interfere with QS, leading to a significant reduction in the production of virulence factors. researchgate.netfrontiersin.orgfrontiersin.org

Specifically, the secretion of proteases, which degrade host proteins, was effectively inhibited by these compounds. researchgate.netfrontiersin.org Furthermore, the QS system is known to regulate the synthesis of siderophores, which are iron-chelating molecules essential for bacterial survival and virulence. frontiersin.org By disrupting the QS signaling cascade, fluoroindole derivatives can diminish the pathogen's ability to acquire iron, thereby suppressing its virulence. Studies have confirmed that 6-fluoroindole and 7-methylindole (B51510) potently inhibit the production of proteases and extracellular polymeric substances (EPS) in S. marcescens. nih.govresearchgate.netbohrium.com

| Compound | Effect on Biofilm Formation | Effect on Protease Production | Mechanism of Action |

|---|---|---|---|

| 5-Fluoroindole | Inhibition | Inhibition frontiersin.org | Quorum Sensing Interference researchgate.netfrontiersin.org |

| 6-Fluoroindole | Inhibition researchgate.netfrontiersin.org | Potent Inhibition nih.govfrontiersin.orgbohrium.com | Quorum Sensing Interference researchgate.netfrontiersin.org |

| 7-Fluoroindole | Inhibition researchgate.netfrontiersin.org | Reduced Prodigiosin (QS-regulated pigment) frontiersin.org | Quorum Sensing Interference researchgate.netfrontiersin.org |

| 7-Methylindole | Inhibition researchgate.net | Potent Inhibition nih.govbohrium.com | Quorum Sensing Interference researchgate.net |

Proteome-Wide Fluorotryptophan Substitution in Microorganisms

The introduction of fluorinated analogs of natural amino acids into proteins represents a powerful tool in synthetic biology and protein engineering. This process allows for the creation of proteins with novel properties.

Adaptive laboratory evolution (ALE) has been successfully used to engineer microorganisms capable of utilizing unnatural molecules for growth and protein synthesis. frontiersin.org In several studies, tryptophan-auxotrophic Escherichia coli strains were cultivated in the presence of fluorinated indoles, such as 6-fluoroindole or 7-fluoroindole. frontiersin.orgbiorxiv.org Through strong selective pressure, these experiments led to the evolution of adapted bacterial lines that could not only tolerate but also exclusively use these xenobiotic compounds for growth. biorxiv.orgresearchgate.net This adaptation resulted in the complete, proteome-wide substitution of the natural amino acid tryptophan (Trp) with its fluorinated counterparts, 6-fluorotryptophan (6FTrp) or 7-fluorotryptophan (7FTrp). researchgate.net This demonstrates a remarkable metabolic adaptation where a formerly growth-inhibiting molecule becomes an essential nutrient for protein synthesis. frontiersin.orgbiorxiv.org

| Fluorinated Precursor | Model Organism | Key Outcome | Significance |

|---|---|---|---|

| 6-Fluoroindole | Tryptophan-auxotrophic E. coli | Proteome-wide substitution of Tryptophan with 6-Fluorotryptophan. frontiersin.orgresearchgate.net | Demonstrates metabolic adaptation to utilize a xenobiotic compound for growth. biorxiv.org |

| 7-Fluoroindole | Tryptophan-auxotrophic E. coli | Proteome-wide substitution of Tryptophan with 7-Fluorotryptophan. frontiersin.orgresearchgate.net | Establishes a foundation for exploring fluorine-based biochemistry in living organisms. biorxiv.org |

| 4-Fluorotryptophan | E. coli | High-level exchange of Tryptophan in soluble proteins. nih.gov | Early demonstration of incorporating fluorinated amino acids into bacterial proteomes. nih.gov |

The incorporation of fluorinated amino acids into the proteome relies on the cell's native biosynthetic machinery. anu.edu.aumdpi.com In the case of fluoroindoles, the process begins with their intracellular conversion into the corresponding fluorinated tryptophan analogs. biorxiv.org For example, enzymes such as the tryptophan synthase β-subunit (TrpB) can efficiently convert precursors like 5-fluoroindole into 5-fluorotryptophan. nih.gov Once synthesized, these non-canonical amino acids are recognized by the cell's translational apparatus. The fluorotryptophan is charged onto the tryptophan-specific tRNA (tRNA-Trp) by the tryptophanyl-tRNA synthetase. Subsequently, the ribosome, which exhibits a degree of tolerance for amino acid analogs, incorporates the fluorotryptophan into the growing polypeptide chain at positions encoded by the tryptophan codon (UGG). nih.gov This process occurs globally, leading to a proteome where nearly all tryptophan residues are replaced by their fluorinated versions. frontiersin.org

Receptor Ligand Research

Research into the biological interactions of fluoroindole-3-acetate derivatives has revealed a range of activities across several important receptor systems. The indole scaffold, a privileged structure in medicinal chemistry, serves as a versatile template for designing ligands that can modulate various physiological pathways. The introduction of a fluorine atom, as seen in this compound, can significantly alter the electronic properties and metabolic stability of the molecule, leading to unique pharmacological profiles. This section explores the mechanistic insights gained from studies on the interaction of this class of compounds with key biological targets.

Currently, there is a lack of specific research in the available scientific literature directly investigating the binding affinity or functional activity of this compound and its close derivatives with serotonin (B10506) 5-HT1A and 5-HT2A receptors. While the broader indole structure is found in many serotonergic ligands, dedicated studies on the 7-fluoroindole-3-acetate scaffold in this context have not been reported in the searched sources.

The relaxin family peptide receptors RXFP3 and RXFP4, which are class A G protein-coupled receptors (GPCRs), have been identified as targets for indole-containing compounds. nih.govucl.ac.uknih.gov These receptors and their endogenous peptide ligands (relaxin-3 and INSL5) are implicated in physiological processes such as energy homeostasis and stress responses. nih.govnih.gov

Research has led to the discovery of potent, low molecular weight dual agonists for RXFP3 and RXFP4, moving beyond the limitation of endogenous peptide ligands. nih.gov A key finding is that a scaffold of indole-containing derivatives can serve as dual agonists for these receptors. ucl.ac.uknih.gov Structure-activity relationship (SAR) studies on a series of nonpeptide amidinohydrazone-based agonists, which contain an indole moiety, have identified several potent and efficacious RXFP3 agonists with EC50 values below 10 nM. nih.gov These compounds were found to have high potency at RXFP4 as well, but no agonist activity at the related RXFP1 receptor, indicating over 100-fold selectivity for RXFP3/4. nih.gov

Cryo-electron microscopy studies of RXFP3 in complex with a small-molecule dual agonist have provided molecular-level insights into the binding mechanism. nih.gov These studies revealed that substitutions on the indole ring are critical for activity. Specifically, modification of an ethyl group at the indole 7-position was shown to affect the agonistic potency by altering hydrophobic and polar interactions within the receptor's transmembrane domains. nih.gov This highlights the importance of the substitution pattern on the indole core for achieving potent agonism at RXFP3 and RXFP4.

Table 1: Activity of Representative Indole-Based RXFP3/4 Agonists

| Compound | Target(s) | Activity | Potency (EC50) | Reference |

|---|---|---|---|---|

| Compound 1 (Amidinohydrazone) | RXFP3 / RXFP4 | Dual Agonist | 18 nM (RXFP3) | nih.gov |

| Compound 10d (Amidinohydrazone) | RXFP3 / RXFP4 | Dual Agonist | <10 nM (RXFP3) | nih.gov |

The indole nucleus is a key structural feature in a class of compounds investigated as inhibitors of the Hepatitis C Virus (HCV). nih.govnih.gov The mechanism of action for these derivatives often involves the targeting of viral proteins essential for replication, such as the NS5B RNA-dependent RNA polymerase. nih.govwikipedia.orgpatsnap.com NS5B is a critical enzyme for replicating the viral RNA genome, making it a prime target for direct-acting antiviral agents. patsnap.com

Through screening of chemical libraries, a series of compounds containing an indole moiety were identified as being active against HCV replication. nih.gov Subsequent synthesis and structure-activity relationship (SAR) studies led to the discovery of potent indole derivatives with significant inhibitory effects. One such compound, designated 12e, proved to be a potent inhibitor of HCV replication with a half-maximal effective concentration (EC50) of 1.1 μM and minimal cytotoxicity. nih.gov Further investigation confirmed that this compound acts by inhibiting the NS5B polymerase, with a half-maximal inhibitory concentration (IC50) of 292 nM in an in vitro assay. nih.gov

Other research has focused on developing indole C2 acyl sulfonamides as inhibitors that target the palm site of the NS5B polymerase. nih.gov This work resulted in the identification of analogs with greatly improved replicon activity, demonstrating an EC50 value as low as 0.011 μM. nih.gov These findings establish that the indole-3-acetate (B1200044) scaffold and related structures can serve as a valuable foundation for developing new classes of HCV NS5B polymerase inhibitors. nih.gov

Table 2: Potency of Indole-Based HCV Replication Inhibitors

| Compound Class | Target | Example Compound | Potency | Reference |

|---|---|---|---|---|

| Indole Derivative | HCV Replication | Compound 12e | EC50 = 1.1 μM | nih.gov |

| Indole Derivative | NS5B Polymerase | Compound 12e | IC50 = 292 nM | nih.gov |

| Indole C2 Acyl Sulfonamide | HCV Replication | Analog 7q | EC50 = 0.011 μM | nih.gov |

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis by promoting the degradation of the low-density lipoprotein receptor (LDLR). nih.gov Small-molecule modulators of PCSK9 are of significant interest for the treatment of hypercholesterolemia. nih.govnih.gov

Recent discoveries have identified a series of 2,3'-diindolylmethanes, which are indole-containing structures, as a novel class of small-molecule PCSK9 modulators. nih.gov These compounds were found to significantly lower the amount of secreted PCSK9 protein in cell-based assays. nih.gov Structure-activity relationship studies on this scaffold revealed critical insights into the role of substitutions on the indole rings. A fluorine substitution at the 7-position of one of the indole rings was found to confer the highest potency, with an IC50 value of 0.3 μM for reducing PCSK9 levels. nih.gov In contrast, substitutions at other positions or with different functional groups, such as a carboxylic ethyl ester at the 5-position, could completely abolish the activity. nih.gov This demonstrates a high degree of structural sensitivity and underscores the importance of the 7-fluoro substitution for potent PCSK9 modulatory activity within this chemical series.

Table 3: Effect of Indole Substitution on PCSK9 Modulation | Compound Class | Substitution on Indole Ring | Potency (IC50) | Reference | |---|---|---|---|---| | 2,3'-diindolylmethane | 7-Fluoro | 0.3 µM | nih.gov | | 2,3'-diindolylmethane | 7-Methyl | > 0.3 µM | nih.gov | | 2,3'-diindolylmethane | 7-Chloro | > 0.3 µM | nih.gov | | 2,3'-diindolylmethane | 5-Bromo | Activity Lost | nih.gov | | 2,3'-diindolylmethane | 5-Carboxylic Ethyl Ester | Activity Abolished | nih.gov |

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a role in modulating immune responses and xenobiotic metabolism. semanticscholar.orgncl.ac.uk The receptor can be activated by a wide range of ligands, including endogenous metabolites derived from tryptophan, such as indole acid derivatives. mdpi.com

Upon ligand binding, the AhR translocates to the nucleus and orchestrates the transcription of various genes, including phase I metabolizing enzymes like Cytochrome P450 1A1 (CYP1A1). semanticscholar.orgncl.ac.uk Indole-containing compounds, including synthetic derivatives, have been designed and evaluated as potential AhR ligands. semanticscholar.org These ligands can function as either agonists or antagonists, and their activity is often confirmed using AhR luciferase reporter cell lines and by measuring the expression of AhR-dependent genes like CYP1A1. semanticscholar.org For instance, certain synthetic indole-containing compounds have been shown to stimulate AhR activity in a manner comparable to known agonists like 6-formylindolo[3,2-b]carbazole (FICZ). ncl.ac.uknih.gov The ability of the indole-3-acetate backbone, a natural tryptophan metabolite, to act as a signaling molecule through AhR suggests that derivatives like this compound may possess similar agonist activity, potentially influencing immune and metabolic pathways regulated by this receptor. mdpi.com

Structure Activity Relationship Sar Studies of Fluoroindole 3 Acetate Derivatives

Impact of Fluorine Position on Biological Activities

The introduction of a fluorine atom into the indole (B1671886) ring can significantly modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and electronic distribution. These alterations, in turn, have a profound impact on the molecule's biological activity. The specific position of the fluorine substituent on the indole nucleus is a critical determinant of its pharmacological effect.

The location of the fluorine atom on the benzene (B151609) portion of the indole ring can lead to substantial differences in biological activity. Research on the antimycobacterial properties of fluoroindole isomers provides a clear example of these positional effects. A study evaluating the minimum inhibitory concentrations (MICs) of various fluoroindoles against Mycobacterium tuberculosis revealed a distinct activity profile for each positional isomer.

Specifically, 5-fluoroindole (B109304) (5-FI) was identified as the most potent isomer. Shifting the fluorine atom to other positions resulted in a marked decrease in activity. For instance, 4-fluoroindole (B1304775) (4-FI) was found to be approximately four times less active than 5-FI. The reduction in activity was even more pronounced for 6-fluoroindole (B127801) (6-FI) and 7-fluoroindole (B1333265) (7-FI), which were over 15 and 31 times less active, respectively, than the 5-fluoro isomer acs.org. These findings underscore the critical role of the fluorine atom's placement in determining the antimycobacterial efficacy of this class of compounds acs.org.

While the aforementioned study focused on fluoroindoles, the principles can be extrapolated to their acetate (B1210297) derivatives. The electronic and steric influences of the fluorine atom at a specific position likely affect the molecule's ability to bind to its biological target. For instance, the electron-withdrawing nature of fluorine can alter the pKa of the indole N-H group and the electron density of the aromatic system, which can be crucial for interactions within a protein's active site.

Table 1: Impact of Fluorine Position on Antimycobacterial Activity of Indole Analogs

| Compound | Position of Fluorine | Relative Inhibitory Activity |

|---|---|---|

| 5-Fluoroindole | 5 | Most Potent |

| 4-Fluoroindole | 4 | ~4-fold less active than 5-FI acs.org |

| 6-Fluoroindole | 6 | >15-fold less active than 5-FI acs.org |

| 7-Fluoroindole | 7 | >31-fold less active than 5-FI acs.org |

Role of the Ester Moiety (Ethyl Acetate) in SAR

The ethyl acetate moiety often serves as a prodrug, a strategy commonly employed in medicinal chemistry to enhance the bioavailability of a pharmacologically active carboxylic acid. In the case of ethyl 7-fluoroindole-3-acetate, the corresponding free acid, 7-fluoroindole-3-acetic acid, is likely the active form of the molecule. The ester is designed to be more lipophilic than the carboxylic acid, which can facilitate its passage across biological membranes, such as the intestinal wall and cell membranes.

Once absorbed into the bloodstream and distributed to the target tissues, the ethyl ester is typically hydrolyzed by endogenous esterase enzymes to release the active carboxylic acid. This in vivo conversion is a critical step for the compound to exert its biological effect. Therefore, the ethyl acetate group can be viewed as a carrier that improves the delivery of the active agent to its site of action.

Studies comparing the biological activities of indole-3-acetic acid (IAA), the parent compound of this class, with its derivatives have shown that modifications to the side chain can significantly alter its effects. For instance, while IAA itself has well-characterized roles as a plant hormone, its derivatives can exhibit a range of other pharmacological activities, including anti-inflammatory and anti-angiogenic properties nih.govwikipedia.org. The conversion of the carboxylic acid to an ester changes the molecule's polarity and its ability to act as a hydrogen bond donor, which can fundamentally alter its interaction with biological targets. The choice of the ester group (e.g., methyl, ethyl, propyl) can also fine-tune the rate of hydrolysis and the compound's pharmacokinetic profile.

Substituent Effects on the Indole Nitrogen (N1) and C2 Positions

Modifications at the N1 and C2 positions of the indole ring are common strategies for optimizing the biological activity of indole derivatives. These positions are often amenable to chemical substitution, allowing for the introduction of a wide variety of functional groups that can modulate the compound's potency, selectivity, and pharmacokinetic properties.

Research on N-substituted indole derivatives has shown that the nature of the substituent on the indole nitrogen can have a profound impact on biological activity. For example, in a series of Mcl-1 inhibitors with an N-substituted indole scaffold, modifications to the group at the N1 position were a key focus of structure-activity relationship analysis nih.gov. The introduction of different substituents can influence the molecule's conformation, its ability to form hydrogen bonds, and its hydrophobic interactions with the target protein.

The C2 position of the indole ring is also a critical site for substitution. Functionalization at this position is a common feature in many bioactive indole-containing compounds. The introduction of substituents at C2 can stabilize radical intermediates in certain reactions and prevent undesirable side reactions like homocoupling nih.gov. From a pharmacological perspective, a substituent at the C2 position can occupy a specific pocket in the active site of a target enzyme or receptor, leading to enhanced binding affinity and potency. The strategic placement of functional groups at both the N1 and C2 positions is a powerful tool for the development of highly active and selective indole-based therapeutic agents.

Stereochemical Considerations in Bioactive Indole Analogs

Chirality, or the "handedness" of a molecule, is a fundamental concept in pharmacology and drug design. The introduction of a chiral center into an indole analog can result in the existence of enantiomers—non-superimposable mirror images of the same molecule. These enantiomers can exhibit significantly different pharmacological and toxicological profiles because biological systems, such as enzymes and receptors, are themselves chiral.

The differential activity of enantiomers is a well-established principle in medicinal chemistry mdpi.comresearchfloor.orgjuniperpublishers.com. One enantiomer may bind to a biological target with high affinity and elicit the desired therapeutic effect, while the other enantiomer may be inactive or, in some cases, may cause undesirable side effects. This is because the three-dimensional arrangement of atoms in each enantiomer leads to distinct interactions with the chiral environment of the target protein.

For bioactive indole analogs that possess a chiral center, it is crucial to separate and evaluate the activity of each enantiomer individually. For example, in a study of chiral indole derivatives as anti-HCV agents, the R-isomers exhibited significantly stronger antiviral activity compared to their S-isomer counterparts nih.gov. This highlights the importance of stereochemistry in the design of potent and safe indole-based drugs. The development of a single, active enantiomer can lead to a more selective pharmacological profile, an improved therapeutic index, and a reduction in the potential for off-target effects.

Design Principles for Enhanced Selectivity and Potency

The rational design of highly potent and selective indole-based compounds is guided by a number of key principles derived from SAR studies and an understanding of the target's structure and function. The goal is to optimize the interactions between the ligand and its biological target while minimizing off-target binding that could lead to side effects.

One of the primary strategies is structure-based drug design, which utilizes the three-dimensional structure of the target protein to guide the design of complementary ligands. This approach allows for the identification of key binding pockets and the design of molecules with functional groups that can form favorable interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, with specific amino acid residues in the active site. For example, the design of novel Bcl-2 inhibitors has been guided by molecular docking studies to ensure that the designed compounds make favorable interactions with key residues in the binding pocket of the protein mdpi.com.

Another important design principle is the modulation of the compound's physicochemical properties to improve its ADME profile. This can involve strategies such as introducing fluorine atoms to block metabolic oxidation or modifying the lipophilicity of the molecule to enhance its absorption and distribution. The indole scaffold itself is considered a "privileged scaffold" in drug design because its structure is amenable to a wide range of chemical modifications, allowing for the fine-tuning of its properties digitellinc.com.

Furthermore, a multi-target-directed ligand (MTDL) strategy can be employed, where a single molecule is designed to interact with multiple targets involved in a disease pathway nih.gov. This can be particularly useful for complex diseases like cancer and neurodegenerative disorders. By carefully considering the SAR data and applying these design principles, medicinal chemists can develop novel indole derivatives with enhanced potency, selectivity, and therapeutic potential.

Applications in Medicinal Chemistry Research and Chemical Biology

Utility as Synthetic Building Blocks for Bioactive Molecules

Ethyl 7-fluoroindole-3-acetate is a versatile building block for the synthesis of more complex and biologically active molecules. The indole (B1671886) ring system can be further functionalized at various positions, and the ethyl acetate (B1210297) side chain offers a handle for a variety of chemical transformations.

The 7-fluoroindole (B1333265) core of this compound is a valuable starting point for the development of new pharmaceutical candidates. The presence of fluorine can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. For instance, fluorination can block metabolic pathways, thereby increasing the drug's half-life, and can also enhance binding to target proteins through favorable electrostatic interactions.

Research on related fluoroindole derivatives has demonstrated a wide range of biological activities, including antimicrobial and antiviral properties. For example, the parent compound, 7-fluoroindole, has been shown to inhibit biofilm formation and reduce the virulence of the opportunistic pathogen Pseudomonas aeruginosa without suppressing its growth, suggesting a potential antivirulence strategy to combat bacterial infections. researchgate.netnih.gov Furthermore, various fluorinated indole derivatives have been investigated for their anti-HCV activity. nih.gov These findings underscore the potential of using this compound as a precursor to synthesize novel drug candidates with improved efficacy and metabolic profiles.

The indole scaffold is a common feature in a multitude of approved drugs and clinical candidates. pharmaguideline.com this compound provides a fluorinated version of this important scaffold, allowing for the generation of libraries of novel compounds for high-throughput screening. The ethyl acetate group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to create a library of amide derivatives. Alternatively, the ester can be reduced to an alcohol, providing another point of diversification. This versatility allows medicinal chemists to systematically explore the structure-activity relationships of 7-fluoroindole-based compounds, leading to the identification of potent and selective modulators of biological targets. The 7-azaindole (B17877) scaffold, a close structural analog, has been successfully utilized to discover selective inhibitors for targets like Fibroblast Growth Factor Receptor 4 (FGFR4). nih.gov

| Derivative Class | Potential Biological Targets |

| Amides | Kinases, Proteases, GPCRs |

| Alcohols | Various enzymes and receptors |

| Substituted Indoles | Ion channels, Transporters |

Probes for Biochemical Research

Beyond its role as a synthetic precursor, this compound and its derivatives can be employed as chemical probes to investigate complex biological processes.

The structural similarity of the indole ring to the amino acid tryptophan allows indole derivatives to sometimes act as mimics or inhibitors in biological systems. Fluorinated indoles, including 7-fluoroindole, have been used to study microbial adaptation and metabolic pathways. smolecule.com By introducing this compound into a biological system, researchers can potentially probe the function of enzymes and receptors that recognize tryptophan or other indole-containing molecules. The fluorine atom provides a unique label that can be tracked, and any observed biological effects can provide insights into the underlying cellular mechanisms. For example, 7-fluoroindole has been shown to interfere with quorum sensing in Pseudomonas aeruginosa, a cell-to-cell communication process that regulates virulence factor production and biofilm formation. researchgate.netnih.gov

The fluorine atom in this compound serves as an excellent spectroscopic probe, particularly for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. ¹⁹F NMR offers several advantages for studying biological systems: the ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, leading to high sensitivity. Furthermore, the chemical shift of the fluorine atom is highly sensitive to its local environment, making it a powerful tool to study molecular interactions, conformational changes, and binding events.

By incorporating a 7-fluoroindole moiety into a peptide or a drug candidate, researchers can use ¹⁹F NMR to monitor its interaction with a target protein. Changes in the ¹⁹F chemical shift upon binding can provide information about the binding affinity and the local environment of the fluorine atom within the binding pocket. This technique can be particularly useful for studying protein-ligand interactions in real-time and without the need for crystallization.

| ¹⁹F NMR Parameter | Information Gained |

| Chemical Shift | Local electronic environment, binding events |

| Line Width | Molecular dynamics, exchange rates |

| Coupling Constants | Through-bond connectivity |

| Nuclear Overhauser Effect | Through-space proximity to other nuclei |

Exploration in Materials Science Research

While the primary applications of this compound are in the life sciences, there is potential for its use in materials science. The parent indole molecule can be polymerized to form polyindole, a conducting polymer with potential applications in various electronic and electrochemical devices. materialsciencejournal.orgtandfonline.comnih.govrsc.orgresearchgate.net

Polyindoles and their composites have been investigated for their use in sensors, electrochromic devices, supercapacitors, and as anticorrosion coatings. tandfonline.comrsc.orgresearchgate.net The introduction of a fluorine atom onto the indole ring, as in this compound, could modulate the electronic properties and stability of the resulting polymer. While specific research on polymers derived from this compound is not widely reported, the known properties of polyindoles suggest a promising area for future exploration. ossila.com The ability to tune the properties of conducting polymers through functionalization of the monomer unit is a key area of research in materials science.

Incorporation into Advanced Materials for Organic Electronics (e.g., OLEDs, OPVs)

A comprehensive search of available scientific literature and research databases did not yield specific studies or detailed findings on the direct incorporation of this compound into advanced materials for organic electronics, such as Organic Light-Emitting Diodes (OLEDs) or Organic Photovoltaics (OPVs).

While indole derivatives, as a class of compounds, are of interest in materials science due to their electronic properties, there is no specific research detailing the application or performance of this compound within this context. The inherent properties of the indole scaffold, such as its aromaticity and electron-rich nature, make it a candidate for a building block in larger conjugated systems. The presence of a fluorine atom at the 7-position could theoretically influence the electronic properties of the molecule, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters for materials used in organic electronics.

However, without specific experimental data or theoretical studies on this compound, any discussion of its potential role in OLEDs or OPVs would be purely speculative. Research in organic electronics typically involves the design and synthesis of complex molecular structures where specific chromophores, electron-donating, or electron-accepting units are strategically combined to achieve desired photophysical and electronic properties. There is currently no indication in the available literature that this compound has been utilized as such a building block or incorporated into polymeric or small molecule systems for these applications.

Consequently, no data tables with detailed research findings on the performance of this specific compound in organic electronic devices can be provided.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

A primary focus for the future is the development of more efficient, cost-effective, and environmentally benign methods for synthesizing fluoroindoles. nih.gov Traditional methods often suffer from harsh reaction conditions, limited substrate scope, and the use of hazardous reagents. rug.nl Emerging research is geared towards overcoming these limitations through innovative catalytic systems and sustainable practices.

Key areas of development include:

Photoredox Catalysis: Recent advancements have demonstrated the use of ruthenium photocatalysts for the synthesis of 3-fluoroindoles from N-arylamines under blue light irradiation. organic-chemistry.org This method offers a straightforward and efficient pathway, addressing challenges in fluorine substitution on heterocyclic systems. organic-chemistry.org

Green Chemistry Approaches: The use of ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoro-borate ([BMI]BF4), in combination with microwave irradiation represents a significant step towards sustainable synthesis. nih.govresearchgate.net These methods can dramatically reduce reaction times and improve regioselectivity in reactions like the Friedel-Crafts acylation of indoles, without the need for protecting groups. nih.govresearchgate.net

Multicomponent Reactions (MCRs): Innovative two-step MCRs are being developed to assemble the indole (B1671886) core from inexpensive and readily available starting materials like anilines and glyoxal (B1671930) dimethyl acetal. rug.nlrsc.orgresearchgate.net These protocols are highly sustainable, utilizing benign solvents like ethanol (B145695) and avoiding metal catalysts, which significantly reduces the ecological footprint compared to classical methods like the Fischer indole synthesis. rug.nlrsc.org

Table 1: Comparison of Synthetic Methodologies for Indole Derivatives

| Methodology | Key Features | Advantages | Reference |

|---|---|---|---|

| Classical Fischer Synthesis | Acid-catalyzed cyclization of phenylhydrazones | Well-established | rug.nl |

| Photoredox Catalysis | Ruthenium photocatalyst, blue light irradiation | High efficiency for fluoro-substitution, mild conditions | organic-chemistry.org |

| Microwave-Assisted Green Synthesis | Ionic liquids (e.g., [BMI]BF4), microwave activation | Rapid, high regioselectivity, reusable catalyst, environmentally friendly | nih.govresearchgate.net |

| Ugi Multicomponent Reaction | One-pot, two-step synthesis from anilines and isocyanides | Highly sustainable, mild conditions, no metal catalyst, scalable | rug.nlrsc.orgresearchgate.net |

Deeper Elucidation of Molecular Mechanisms of Action

While various biological activities have been associated with indole derivatives, a more profound understanding of the specific molecular mechanisms of fluorinated analogs is a critical future objective. The introduction of fluorine can significantly alter electronic properties, influencing how a molecule interacts with its biological target. nih.gov Future research will focus on identifying specific protein targets and characterizing the downstream signaling pathways affected by compounds like Ethyl 7-Fluoroindole-3-acetate.

Computational and experimental studies are increasingly being used in tandem to understand how fluorine substitution leads to higher binding affinities and selectivity. nih.gov For instance, related indole-2-carboxamide compounds have been identified as inhibitors of key signaling proteins like PI3Kα and EGFR, and their binding modes have been explored through molecular docking. nih.gov Similarly, analogs of Indole-3-carbinol have been designed to block the Akt signaling pathway, a crucial regulator of cell survival. researchgate.net Understanding the nucleophilicity of the indole core, particularly at the C3 position, is also fundamental to predicting its reactivity and biological interactions. researchgate.net

Computational Drug Design and Virtual Screening Efforts

The integration of computational tools is set to revolutionize the discovery and optimization of fluoroindole-based therapeutic agents. ethz.ch Virtual screening and computer-aided drug design (CADD) allow for the rapid in silico evaluation of vast chemical libraries, identifying promising candidates for synthesis and biological testing. nih.govyoutube.com

Emerging trends in this area include:

Structure-Based and Ligand-Based Screening: Structure-based virtual screening (SBVS) utilizes the 3D structure of a target protein to dock potential ligands, while ligand-based virtual screening (LBVS) uses the properties of known active compounds to find similar molecules. nih.gov A hybrid approach, combining the speed of LBVS with the precision of SBVS, has proven effective in identifying novel inhibitors, including indole derivatives for targets like the SARS-CoV-2 main protease. nih.govnih.gov

Machine Learning and AI: Advanced machine learning and artificial intelligence (AI) algorithms are being developed to predict drug-target interactions, ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and even to design novel molecules de novo. ethz.chresearchgate.net These technologies can analyze enormous datasets to identify subtle structure-activity relationships that may not be apparent through traditional methods. youtube.com

Pharmacophore Mapping: This technique identifies the essential 3D arrangement of molecular features necessary for biological activity. researchgate.net By creating a precise pharmacophore model for a specific target, researchers can design novel and structurally diverse fluoroindoles that retain the key interactions required for binding. researchgate.net

Table 2: Computational Approaches in Fluoroindole Research

| Technique | Application | Potential Outcome | Reference |

|---|---|---|---|

| Molecular Docking | Predicting binding modes of indole derivatives in enzyme active sites | Identification of key binding residues and interactions | nih.gov |

| Virtual Screening (VS) | Screening large compound libraries against a specific biological target | Rapid identification of potential hit compounds | nih.govrsc.org |

| De Novo Drug Design | Generating novel chemical entities with desired properties using AI | Discovery of entirely new fluoroindole scaffolds | ethz.ch |

| Pharmacophore Mapping | Defining essential molecular features for receptor binding | Guiding the rational design of more potent and selective ligands | researchgate.net |

Expanding the Chemical Space of Fluoroindole Derivatives for Target Identification

A significant frontier in drug discovery is the exploration of new regions of chemical space. nih.govdigitellinc.com For fluoroindoles, this involves creating and testing a wider variety of derivatives to identify novel biological targets and therapeutic applications. The current portfolio of available fluorine-containing building blocks is still limited, creating a strong demand for synthetic innovation to expand this chemical space. nih.govacs.org

Strategies to achieve this include:

Combinatorial Chemistry and HTE: The use of combinatorial libraries and automated high-throughput experimentation (HTE) can accelerate the synthesis and screening of large numbers of diverse fluoroindole analogs. nih.govdrugtargetreview.com

Navigating Virtual Chemical Spaces: Researchers can now computationally navigate immense virtual libraries, such as the REAL Space, which contains billions of synthetically accessible compounds. mdpi.com The "SAR by Space" concept allows for rapid structure-activity relationship (SAR) exploration by identifying and synthesizing near neighbors of an initial hit compound from this vast space. mdpi.com

Design of Chiral Isosteres: Developing stereocontrolled synthetic methods to access chiral fluorinated molecules is crucial. nih.gov The introduction of fluorine at stereocenters can lead to striking changes in molecular recognition and binding orientation, opening up new avenues for modulating biological function. nih.gov

Multidisciplinary Research at the Interface of Chemistry and Biology

The future success of research into this compound and related compounds will heavily depend on robust, multidisciplinary collaborations. acs.org The journey from a synthetic molecule to a therapeutic candidate requires the integrated expertise of synthetic organic chemists, medicinal chemists, computational scientists, chemical biologists, and pharmacologists. nih.govacs.org

This collaborative approach ensures that the design and synthesis of novel fluoroindoles are guided by a deep understanding of biological targets and disease mechanisms. acs.org The synergy between developing new synthetic methods and expanding biological applications is essential. For example, the discovery of highly regioselective hydroformylation processes for fluoro-olefins directly enabled the synthesis of novel fluoro-amino acids, which were then explored as enzyme inhibitors. nih.gov This continuous feedback loop between chemistry and biology is the engine that will drive the next wave of discoveries in the field of fluorinated pharmaceuticals. acs.org

Q & A

Q. What are the common synthetic routes for preparing Ethyl 7-Fluoroindole-3-acetate, and how do reaction conditions influence yield?

this compound is typically synthesized via Fischer indole synthesis or palladium-catalyzed cross-coupling reactions. For example, fluorinated indole derivatives can be synthesized by introducing fluorine at the 7-position using fluorinating agents like Selectfluor™ or via nucleophilic aromatic substitution. Ethyl esterification of the acetic acid moiety is achieved through acid-catalyzed esterification with ethanol. Reaction optimization, such as controlling temperature (e.g., 60–80°C for fluorination) and solvent polarity (e.g., DMF for cross-coupling), significantly impacts yield. Purification often involves column chromatography with silica gel and ethyl acetate/hexane eluents .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key signals should researchers prioritize?

- ¹H/¹³C NMR : The fluorine atom at C7 deshields adjacent protons, causing distinct splitting patterns (e.g., doublets for H6 and H8). The ethyl ester group shows a quartet at ~4.2 ppm (CH₂) and a triplet at ~1.3 ppm (CH₃) in ¹H NMR.

- FT-IR : Strong C=O stretch at ~1740 cm⁻¹ (ester) and N-H stretch at ~3400 cm⁻¹ (indole).

- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 235.2 (calculated for C₁₁H₁₀FNO₂). X-ray crystallography (as seen in related compounds like Ethyl 2-{[7-fluoro-4-oxo-3-(1H-1,2,4-triazol-1-yl)-4H-thiochromen-2-yl]-sulfanyl}acetate) confirms stereoelectronic effects of fluorine .

Q. How does the stability of this compound vary under different storage conditions?

Stability studies on analogous fluorinated indole esters show degradation under prolonged exposure to light or humidity. Recommended storage:

| Condition | Stability Outcome | Reference |

|---|---|---|

| 4°C (dark, anhydrous) | >95% purity after 12 months | |

| Room temperature | ~80% purity after 6 months | |

| pH <3 or >10 | Ester hydrolysis within 24 hours |

Advanced Research Questions

Q. What strategies mitigate competing side reactions during the fluorination of indole precursors for this compound synthesis?

Fluorination at the 7-position competes with undesired C5/C6 substitution. Strategies include:

- Directed ortho-metalation : Use of blocking groups (e.g., methoxy at C5) to direct fluorine to C6.

- Microwave-assisted synthesis : Reduces reaction time, minimizing byproduct formation (e.g., 30 minutes at 120°C vs. 12 hours conventionally).

- Solvent optimization : Polar aprotic solvents (e.g., DCE) enhance electrophilic fluorination efficiency .

Q. How does the fluorine substituent influence the compound’s bioactivity compared to non-fluorinated analogs?

Fluorine’s electronegativity enhances metabolic stability and membrane permeability. In vitro studies on fluorinated indole derivatives show:

- CYP450 inhibition : 7-Fluoro substitution reduces IC₅₀ by 40% compared to non-fluorinated analogs.

- Binding affinity : Fluorine’s van der Waals radius improves fit in hydrophobic enzyme pockets (e.g., kinase targets). Computational docking (e.g., AutoDock Vina) predicts enhanced π-stacking interactions in fluorinated compounds .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be resolved?

Common impurities include de-esterified 7-Fluoroindole-3-acetic acid and regioisomers (e.g., 5-Fluoro byproducts). Solutions:

- HPLC-MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradient. Impurities elute earlier (lower logP).

- Ion mobility spectrometry : Distinguishes isomers via collision cross-section differences.

- Standard addition method : Spikes analyte with known impurity concentrations for calibration .

Methodological Guidance

Q. How should researchers design dose-response experiments to evaluate this compound’s pharmacological effects?

- Cell-based assays : Use a 10-point dilution series (e.g., 0.1 nM–100 µM) with triplicate wells. Normalize data to vehicle controls.

- In vivo models : Apply log-spaced dosing (e.g., 1, 3, 10 mg/kg) to establish EC₅₀ and MTD (maximum tolerated dose). Statistical analysis requires ANOVA with post-hoc Tukey tests to compare group means. Include negative (solvent) and positive (reference drug) controls .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic environments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten